Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide typically involves the reaction of 5-chloroquinoline-8-ol with benzylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.
Uniqueness
N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and chloro substituents enhance its ability to interact with various molecular targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
Acetamide, 2-[(5-chloro-8-quinolinyl)oxy]-N-(phenylmethyl)- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its pharmacological significance. The presence of the chloro group and the acetamide functional group contributes to its biological activity.
1. Antimicrobial Activity
Recent studies have shown that compounds containing quinoline derivatives exhibit potent antimicrobial properties. Acetamide derivatives have been evaluated for their effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Bacillus subtilis | 180 nM |
MRSA | 11 nM |
These results indicate that acetamide derivatives can be effective against both Gram-positive bacteria and resistant strains like MRSA .
2. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. Notably, urease inhibition is a significant area of interest due to its implications in treating conditions like kidney stones and urinary infections.
Enzyme | IC50 Value (µM) | Inhibition Percentage |
---|---|---|
Urease | 22.61 | 82.1% |
α-Glucosidase | 9.95 | 60.4% |
The acetamide linked to phenyl-alkyl groups showed superior activity compared to other substitutions, indicating that structural modifications can enhance enzyme inhibition .
Case Study 1: Urease Inhibition
A study investigated the structure-activity relationship (SAR) of various acetamide derivatives, focusing on their urease inhibition capabilities. The findings demonstrated that specific substitutions on the phenyl group significantly enhanced the inhibitory effects against urease, with some derivatives achieving over 80% inhibition at low concentrations .
Case Study 2: Antimicrobial Efficacy
In another investigation, acetamide derivatives were tested against multiple bacterial strains, including resistant strains like MRSA. The results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between acetamide derivatives and target enzymes or receptors. These studies predict favorable binding affinities and suggest that modifications in the acetamide structure can lead to enhanced biological activity.
Properties
CAS No. |
88350-51-0 |
---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-benzyl-2-(5-chloroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-9-16(18-14(15)7-4-10-20-18)23-12-17(22)21-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22) |
InChI Key |
AQNBDQKDDQIMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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